3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-22-16-5-2-4-13(12-16)17(21)19-14-6-8-15(9-7-14)20-11-3-10-18-20/h2-5,10-12,14-15H,6-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGFQBFQKHIBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Cyclohexyl group attachment: The pyrazole ring is then reacted with cyclohexyl bromide in the presence of a base to form the cyclohexyl-substituted pyrazole.
Methoxybenzamide formation: The final step involves the reaction of the cyclohexyl-substituted pyrazole with 3-methoxybenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-hydroxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide.
Reduction: Formation of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzylamine.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety, including 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, exhibit significant anticancer properties. Pyrazole derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Many pyrazole derivatives function as inhibitors of specific kinases involved in cancer progression. For instance, some studies have highlighted their ability to inhibit Aurora-A kinase, which is crucial for cell cycle regulation and mitosis .
- Case Study : A study reported that pyrazole derivatives demonstrated IC50 values as low as 0.39 µM against HCT116 cancer cells, indicating potent anticancer activity .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole compounds is well-documented. They have been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs):
- Mechanism of Action : Pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in the inflammatory process .
- Case Study : A recent review noted that certain pyrazole-containing compounds exhibited up to 70% inhibition of inflammation in animal models, showcasing their therapeutic potential in treating inflammatory diseases .
Neuroprotective Effects
Emerging research suggests that pyrazole derivatives may offer neuroprotective benefits:
- Mechanism of Action : These compounds may modulate neurotransmitter systems or exert antioxidant effects, protecting neuronal cells from damage .
- Case Study : In vitro studies have shown that specific pyrazole derivatives can reduce oxidative stress markers in neuronal cell cultures, indicating their potential use in neurodegenerative conditions .
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The compound is compared to three analogs with documented biological activities: temano-grel, a platelet aggregation inhibitor; patented benzamide derivatives from EP 3 532 474 B1; and plogosertib, a serine/threonine kinase inhibitor. Key distinctions include:
Table 1: Structural and Functional Comparison
Pharmacokinetic and Pharmacodynamic Insights
- Temano-grel: The morpholinoethoxy group enhances water solubility, critical for systemic antiplatelet activity .
- Patent Compounds : The fluoro substitution and triazolopyridine ring () suggest improved metabolic stability and kinase-binding affinity compared to the target compound’s simpler pyrazole motif .
Structure-Activity Relationship (SAR) Trends
- Pyrazole Substituents: Temano-grel’s methylpyrazole (vs. unsubstituted pyrazole in the target compound) may enhance steric interactions with target receptors .
- Cyclohexyl Modifications : The 4-piperazinylcyclohexyl group in plogosertib improves solubility and target engagement compared to the pyrazole-linked cyclohexyl group in the target compound .
- Aromatic Substitutions : Fluorine in the patent compounds () likely augments binding through electronegative effects, a feature absent in the methoxy group of the target compound .
Biological Activity
3-Methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 299.37 g/mol
- CAS Number : 2097912-01-9
Target of Action
3-Methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide exhibits potent antileishmanial and antimalarial activities. The pyrazole moiety is crucial for its interaction with biological targets, leading to alterations in cellular pathways associated with these diseases.
Mode of Action
The compound is believed to act by:
- Inhibiting specific enzymes involved in the metabolic pathways of pathogens.
- Disrupting cellular processes in target organisms, which results in their death or reduced viability.
Antimicrobial Properties
Research indicates that pyrazole-based compounds, including 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, possess significant antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, demonstrating promising results .
Anticancer Activity
The compound has shown potential as an anticancer agent. In vitro studies have indicated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 12.50 |
| NCI-H460 | 42.30 |
| Hep-2 | 3.25 |
These values suggest that the compound may inhibit cancer cell growth effectively .
Research Findings and Case Studies
Several studies have explored the biological activity of 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide:
- Antileishmanial Activity : A study demonstrated that this compound significantly inhibited Leishmania spp., suggesting its potential as a therapeutic agent for leishmaniasis.
- Antimalarial Activity : The compound was found to disrupt the life cycle of Plasmodium falciparum, indicating its utility in malaria treatment .
- Cytotoxicity Studies : In a comparative study with other pyrazole derivatives, 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide exhibited superior cytotoxicity against various cancer cell lines, showcasing its potential as a lead compound for further development .
Q & A
Q. What are the key considerations in synthesizing 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the pyrazole-substituted cyclohexylamine and methoxybenzoyl chloride. Critical factors include:
- Reaction Conditions : Temperature control (e.g., 50–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF or THF), and catalyst use (e.g., HATU for efficient coupling) .
- Purification : Column chromatography or recrystallization to isolate the final product, with purity verified via HPLC (>95%) .
- Data Table :
| Step | Intermediate | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Pyrazole-cyclohexylamine | THF | None | 75 |
| 2 | Methoxybenzoyl chloride | DMF | HATU | 82 |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of spectral and analytical techniques:
- NMR : H and C NMR to verify substituent positions (e.g., methoxy at δ 3.8 ppm, pyrazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] = 356.18) .
- X-ray Crystallography : For absolute configuration determination, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound?
- Methodological Answer :
- Target Identification : Screen against kinase or receptor panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC values calculated .
- In Vivo Models : Administer in xenograft mice (dosage: 10–50 mg/kg) to assess tumor growth inhibition .
- Key Data :
| Assay Type | Target | IC (µM) | Model System |
|---|---|---|---|
| Kinase | EGFR | 0.45 | In vitro |
| Cytotoxicity | HeLa | 12.3 | MTT assay |
Q. What strategies resolve contradictions in reported bioactivity data?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurity levels. Mitigation strategies include:
- Reproducibility Checks : Validate results across independent labs using standardized protocols (e.g., CLIA guidelines) .
- Impurity Profiling : Use LC-MS to identify byproducts (>98% purity required for conclusive data) .
- Dose-Response Curves : Establish full dose-response relationships to rule out false positives/negatives .
Q. How can structural modifications enhance the compound's pharmacological profile?
- Methodological Answer : Focus on structure-activity relationship (SAR) studies:
- Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF) at the pyrazole N1 position to improve target binding .
- Cyclohexyl Optimization : Replace the cyclohexyl group with bicyclic systems (e.g., decalin) to enhance metabolic stability .
- Example Modifications :
| Derivative | Modification | Bioactivity Change |
|---|---|---|
| A | -Cl at pyrazole | 2x ↑ EGFR inhibition |
| B | Decalin scaffold | 3x ↑ half-life |
Q. What methodologies assess the compound's pharmacokinetics and toxicity?
- Methodological Answer :
- ADME Studies :
- Absorption : Caco-2 cell monolayer assays for permeability .
- Metabolism : Liver microsome incubation to identify metabolites (e.g., CYP450-mediated oxidation) .
- Toxicity Screening :
- hERG Assay : Patch-clamp testing for cardiac liability (IC > 30 µM preferred) .
- Ames Test : Bacterial reverse mutation assay for genotoxicity .
Data Contradiction Analysis
Q. How should researchers address conflicting data on synthetic yields?
- Methodological Answer : Variations in yields (e.g., 60–85%) often stem from differences in reaction scaling or purification. Recommendations:
- Scale-Up Protocols : Optimize stoichiometry and mixing efficiency using flow chemistry for reproducibility .
- Yield Comparison Table :
| Scale (mmol) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 10 | THF | HATU | 82 |
| 100 | DMF | EDCI | 68 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
